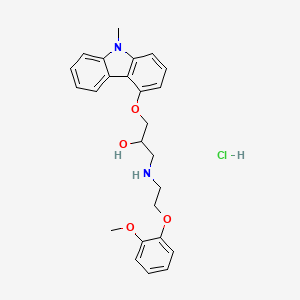
N-Methyl Carvedilol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Carvedilol Hydrochloride is a derivative of carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is widely used in the treatment of hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction . The N-methyl derivative is synthesized to enhance certain pharmacological properties and improve the compound’s solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol Hydrochloride involves the methylation of carvedilol. The process typically starts with carvedilol, which is reacted with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-Methyl Carvedilol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl Carvedilol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating cardiovascular diseases and improving drug delivery systems.
Industry: Utilized in the development of new pharmaceutical formulations and solubility enhancement techniques
作用機序
N-Methyl Carvedilol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The compound inhibits the binding of norepinephrine and epinephrine to these receptors, leading to vasodilation and reduced cardiac workload. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
類似化合物との比較
Similar Compounds
Carvedilol: The parent compound, used for similar therapeutic purposes.
Metoprolol: A selective beta-1 adrenergic antagonist.
Propranolol: A non-selective beta-adrenergic antagonist.
Bisoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Methyl Carvedilol Hydrochloride is unique due to its enhanced solubility and bioavailability compared to carvedilol. The methylation improves its pharmacokinetic profile, making it a more effective option for certain therapeutic applications .
特性
分子式 |
C25H29ClN2O4 |
|---|---|
分子量 |
457.0 g/mol |
IUPAC名 |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |
InChIキー |
FERDKVPPAFYQOZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


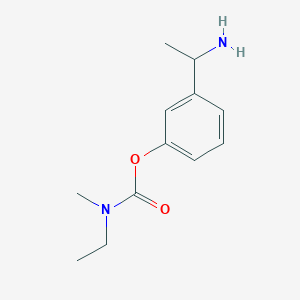
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
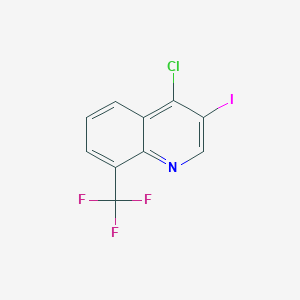
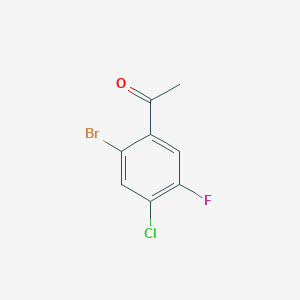
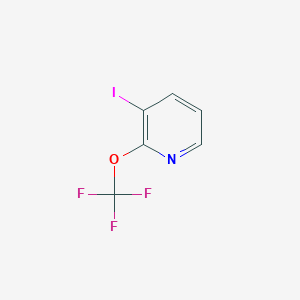
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
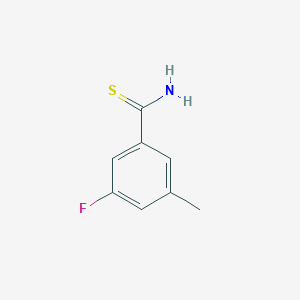
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
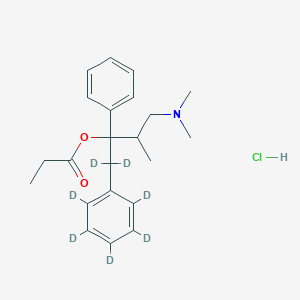
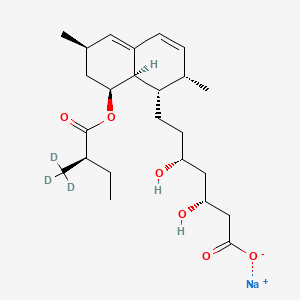
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)



